molecular formula C14H20N2O3 B2588697 N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide CAS No. 1387744-55-9

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide

Cat. No.: B2588697
CAS No.: 1387744-55-9
M. Wt: 264.325
InChI Key: NVCRSJLRIATJOJ-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is a glycine-derived amide featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-methylphenyl substituent. This compound is structurally characterized by the Boc group, which is widely used in peptide synthesis to protect amine functionalities during multi-step reactions . The 3-methylphenyl moiety introduces steric and electronic modifications that may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

tert-butyl N-[2-(3-methylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-6-5-7-11(8-10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCRSJLRIATJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glycinamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, followed by the coupling of the resulting Boc-protected glycinamide with 3-methylphenyl isocyanate under mild conditions .

Industrial Production Methods

Industrial production of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide follows similar synthetic routes but is optimized for large-scale synthesis. This often involves continuous flow reactors and automated systems to ensure high yield and purity. The use of efficient catalysts and solvents that can be easily recycled is also common in industrial settings .

Chemical Reactions Analysis

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide primarily involves its role as a protected intermediate in organic synthesis. The Boc group provides stability during reactions and can be selectively removed under mild conditions to reveal the active amine group. This allows for precise control over the synthesis of complex molecules .

Comparison with Similar Compounds

Key Observations :

  • Boc Group Utility : The Boc group in the target compound and its indenyl analog (CAS 55243-72-6) ensures amine protection, a standard strategy in peptide synthesis to prevent unwanted side reactions .
  • In contrast, methoxycarbonyl glycine derivatives (e.g., Methoxycarbonyl glycine ethyl ester) prioritize ester functionalities for solubility modulation .

Pharmacological Potential

For example:

  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide exhibits cardioprotective properties, outperforming Levocarnitine and Mildronate in hypoxia resistance .
  • The Boc-protected glycine scaffold may serve as an intermediate in drug discovery, analogous to glycine derivatives used in peptide-based therapeutics .

Biological Activity

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide, commonly referred to as Boc-3-methylphenylglycinamide, is an important compound in organic synthesis, particularly in peptide chemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to a glycinamide backbone with a 3-methylphenyl substituent. This structure enhances its hydrophobicity and stability, making it suitable for various chemical reactions.

  • Chemical Formula : C13H17N2O2
  • Molecular Weight : 233.29 g/mol
  • CAS Number : 1387744-55-9

The primary mechanism of action of this compound involves its role as a protected intermediate in organic synthesis. The Boc group stabilizes the compound during reactions and can be selectively removed under mild conditions, allowing for the release of the active amine group. This property is crucial for the synthesis of complex molecules, particularly in medicinal chemistry and peptide synthesis.

1. Peptide Synthesis

This compound is widely utilized as a protected amino acid derivative in peptide synthesis. Its stability under various reaction conditions makes it an ideal choice for constructing peptides with specific sequences.

2. Medicinal Chemistry

The compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds. Its derivatives have been explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

Research Findings

Recent studies have highlighted the biological activity of compounds related to this compound:

  • Inhibition Studies : Research has shown that similar glycinamide derivatives exhibit significant inhibitory effects on various enzymes, including farnesyltransferase (FT), highlighting their potential as therapeutic agents against cancer .
  • Cytotoxicity : Comparative studies on related compounds have demonstrated tumor-specific cytotoxicity against human cancer cell lines, suggesting that modifications to the glycinamide structure can enhance biological activity .

Data Table: Comparison of Related Compounds

Compound NameBiological ActivityIC50 (nM)Notes
This compoundPotential anti-cancer agent-Intermediate in peptide synthesis
N-(tert-butoxycarbonyl)-glycinamideModerate enzyme inhibition200Lacks hydrophobic substituent
N-(tert-butoxycarbonyl)-N1-phenylglycinamideSignificant farnesyltransferase inhibition150Similar structure without methyl group

Case Study 1: Synthesis of Bioactive Peptides

A study demonstrated the use of this compound in synthesizing bioactive peptides with enhanced stability and activity. The peptides were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Enzyme Inhibition

Another research project focused on evaluating the enzyme inhibition properties of derivatives of this compound. The findings indicated that modifications to the phenyl group significantly affected inhibitory potency against farnesyltransferase, suggesting a structure-activity relationship that could guide future drug design efforts.

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